4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its complex structure, which includes a cyano group, a benzamide moiety, and a thiazole ring substituted with a dimethylphenyl group. This compound is of interest due to its potential biological activities and its role in the synthesis of various heterocyclic compounds.
Preparation Methods
The synthesis of 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of 2,5-dimethylphenylamine with cyanoacetic acid in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine . This reaction is usually carried out in a solvent like dimethylformamide under controlled temperature conditions.
Chemical Reactions Analysis
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and thiazole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can be compared with other similar compounds such as:
4-cyano-N-(2,5-dimethylphenyl)benzamide: This compound lacks the thiazole ring, which may result in different biological activities and chemical reactivity.
N-(4-cyanophenyl)-2,5-dimethylbenzamide: This compound has a different substitution pattern, which can affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-3-4-13(2)16(9-12)17-11-24-19(21-17)22-18(23)15-7-5-14(10-20)6-8-15/h3-9,11H,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWMWLOGEMIHSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.